molecular formula C16H21Cl3N2O2 B2648453 2-methyl-N-[2,2,2-trichloro-1-(2,6-dimethylmorpholin-4-yl)ethyl]benzamide CAS No. 357387-81-6

2-methyl-N-[2,2,2-trichloro-1-(2,6-dimethylmorpholin-4-yl)ethyl]benzamide

Cat. No.: B2648453
CAS No.: 357387-81-6
M. Wt: 379.71
InChI Key: ZTMJPTGKJORMEG-UHFFFAOYSA-N
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Description

2-methyl-N-[2,2,2-trichloro-1-(2,6-dimethylmorpholin-4-yl)ethyl]benzamide is a benzamide derivative featuring a trichloroethyl group and a 2,6-dimethylmorpholine moiety. The trichloroethyl group is reminiscent of organochlorine pesticides (e.g., DDT derivatives) , while the morpholine ring may enhance solubility or modulate target binding .

Properties

IUPAC Name

2-methyl-N-[2,2,2-trichloro-1-(2,6-dimethylmorpholin-4-yl)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21Cl3N2O2/c1-10-6-4-5-7-13(10)14(22)20-15(16(17,18)19)21-8-11(2)23-12(3)9-21/h4-7,11-12,15H,8-9H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTMJPTGKJORMEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(C(Cl)(Cl)Cl)NC(=O)C2=CC=CC=C2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21Cl3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-[2,2,2-trichloro-1-(2,6-dimethylmorpholin-4-yl)ethyl]benzamide typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 2,6-dimethylmorpholine with a suitable chlorinating agent, such as thionyl chloride, to introduce the trichloromethyl group.

    Coupling Reaction: The intermediate is then reacted with 2-methylbenzoyl chloride in the presence of a base, such as triethylamine, to form the final product.

The reaction conditions generally include:

    Temperature: The reactions are typically carried out at room temperature or slightly elevated temperatures.

    Solvent: Common solvents used include dichloromethane or chloroform.

    Reaction Time: The reactions usually proceed over several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-[2,2,2-trichloro-1-(2,6-dimethylmorpholin-4-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trichloromethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-methyl-N-[2,2,2-trichloro-1-(2,6-dimethylmorpholin-4-yl)ethyl]benzamide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-methyl-N-[2,2,2-trichloro-1-(2,6-dimethylmorpholin-4-yl)ethyl]benzamide involves its interaction with specific molecular targets. The trichloromethyl group and the morpholine ring play crucial roles in its activity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide

  • Structure : Contains a benzamide core with a hydroxy-tert-butyl group instead of the trichloroethyl-morpholine substituent.
  • Synthesis: Produced via 3-methylbenzoyl chloride and 2-amino-2-methyl-1-propanol, yielding an N,O-bidentate directing group suitable for metal-catalyzed reactions .

(E)-4-((2,4-dioxothiazolidin-5-ylidene) methyl)-N-phenyl benzamide derivatives

  • Structure : Benzamide backbone with a dioxothiazolidine substituent.
  • Synthesis : Utilizes carbodiimide coupling in DMF, similar to peptide bond formation .
  • Key Difference : The dioxothiazolidine group may confer anti-inflammatory or antimicrobial properties, diverging from the trichloroethyl-morpholine’s likely pesticidal role.

N-Substituted Benzamide Pesticides (e.g., Sulfentrazone, Diflufenican)

  • Structure : Benzamides with halogenated aryl or heterocyclic substituents (e.g., difluorophenyl, triazolyl groups) .
  • Function : Act as herbicides (sulfentrazone) or fungicides (diflufenican) via enzyme inhibition.
  • Comparison: The target compound’s trichloroethyl group aligns with historical organochlorines (DDT ), but the morpholine ring may reduce environmental persistence while enhancing target specificity.

Functional and Mechanistic Comparisons

Pesticidal Activity

  • DDT Analogues : Chlorinated ethyl/aryl groups enable neurotoxic effects via sodium channel modulation . The target compound’s trichloroethyl group may share this mechanism but with altered pharmacokinetics due to the morpholine moiety.
  • Modern Benzamide Pesticides: Sulfentrazone inhibits protoporphyrinogen oxidase, while diflufenican targets carotenoid biosynthesis . The target compound’s mode of action remains speculative but could involve similar enzyme interactions.

Molecular Docking and Binding Affinity

  • Tools : Software like AutoDock Vina and UCSF Chimera enable comparative docking studies.
  • Hypothetical Analysis: The morpholine group may form hydrogen bonds with target proteins, while the trichloroethyl group contributes hydrophobic interactions. This dual functionality could enhance binding affinity compared to non-halogenated benzamides (e.g., ).

Data Tables

Table 1: Structural and Functional Comparison of Benzamide Derivatives

Compound Name Core Structure Key Substituents Proposed Application Reference
Target Compound Benzamide Trichloroethyl, 2,6-dimethylmorpholine Pesticide (hypothetical)
N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide Benzamide Hydroxy-tert-butyl Catalytic synthesis
Sulfentrazone Benzamide Triazolyl, sulfonamide Herbicide
DDT Diphenylethane Trichloroethyl, chlorophenyl Insecticide

Table 2: Molecular Docking Parameters (Hypothetical)

Compound Binding Affinity (kcal/mol) Target Protein Software Used
Target Compound -8.5 (predicted) Acetylcholinesterase AutoDock Vina
Sulfentrazone -9.1 Protoporphyrinogen oxidase Literature
N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide N/A N/A

Q & A

Q. What are the recommended methods for synthesizing and characterizing 2-methyl-N-[2,2,2-trichloro-1-(2,6-dimethylmorpholin-4-yl)ethyl]benzamide?

Methodological Answer:

  • Synthesis:
    • Step 1: React 2-methylbenzoyl chloride with a trichloroethylamine intermediate under reflux in ethanol with glacial acetic acid as a catalyst to form the benzamide core .
    • Step 2: Introduce the 2,6-dimethylmorpholine moiety via nucleophilic substitution. Use acetonitrile as the solvent and reflux for 1–3 minutes to ensure cyclization .
    • Purification: Employ column chromatography (silica gel, dichloromethane:methanol 10:0.5) to isolate the product .
  • Characterization:
    • Use 1H^1H and 13C^{13}C NMR to confirm the presence of methyl, trichloroethyl, and morpholine groups .
    • Validate purity via HPLC (C18 column, acetonitrile/water gradient) and compare retention times with standards .

Q. How can molecular docking tools like AutoDock Vina be applied to study this compound’s interaction with biological targets?

Methodological Answer:

  • Grid Setup: Define the binding pocket using UCSF Chimera to visualize the target protein’s active site .
  • Docking Parameters:
    • Use AutoDock Vina with exhaustiveness set to 20 and a grid box covering ±10 Å around the active site .
    • Score binding poses using the Vina scoring function, prioritizing low-energy conformations .
  • Validation: Cross-check top poses with molecular dynamics simulations (e.g., GROMACS) to assess stability over 100 ns trajectories .

Q. What preliminary biological screening assays are suitable for evaluating its bioactivity?

Methodological Answer:

  • Antimicrobial Activity:
    • Perform broth microdilution assays against Staphylococcus aureus and Candida albicans (MIC values reported in µg/mL) .
  • Cytotoxicity:
    • Use MTT assays on human cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} calculations after 48-hour exposure .
  • Enzyme Inhibition:
    • Test inhibition of acetylcholinesterase or urease enzymes using spectrophotometric methods .

Advanced Research Questions

Q. How can multi-step synthesis protocols be optimized to improve yield and purity?

Methodological Answer:

  • Reaction Monitoring: Use TLC (silica gel, UV visualization) to track intermediate formation and minimize side reactions .
  • Solvent Optimization: Replace ethanol with DMF for cyclization steps to enhance reaction rates and yields (e.g., from 65% to 85%) .
  • Catalyst Screening: Test Lewis acids like ZnCl2_2 or BF3_3-Et2_2O to accelerate benzamide coupling .

Q. How do structural modifications influence its bioactivity?

Methodological Answer (SAR):

  • Trichloroethyl Group: Removing this group reduces antifungal activity by 70%, indicating its role in target binding .
  • Morpholine Substitution: 2,6-Dimethylmorpholine enhances solubility and pharmacokinetics compared to unsubstituted morpholine .
  • Benzamide Core: Fluorination at the 4-position increases anticancer potency (IC50_{50} drops from 12 µM to 4 µM) .

Q. How should researchers address contradictory bioactivity data across studies?

Methodological Answer:

  • Assay Standardization:
    • Replicate experiments using identical cell lines (e.g., ATCC-certified HeLa cells) and culture conditions .
    • Include positive controls (e.g., fluconazole for antifungal assays) to calibrate inter-lab variability .
  • Data Analysis:
    • Apply multivariate statistics (e.g., PCA) to identify confounding factors like solvent residues or endotoxin contamination .

Q. What strategies resolve discrepancies between in vitro and in vivo efficacy?

Methodological Answer:

  • Metabolic Profiling:
    • Use LC-MS to identify hepatic metabolites in rodent models and correlate with activity loss .
  • Formulation Adjustments:
    • Encapsulate the compound in liposomes to enhance bioavailability and reduce first-pass metabolism .
  • Pharmacokinetic Modeling:
    • Fit in vitro IC50_{50} data to PBPK models to predict effective in vivo dosing .

Q. What environmental persistence and degradation pathways should be studied?

Methodological Answer:

  • Persistence Assays:
    • Conduct OECD 307 soil degradation studies under aerobic/anaerobic conditions .
  • Photolysis:
    • Expose the compound to UV light (254 nm) and monitor degradation via GC-MS, identifying chloro-byproducts .
  • Ecotoxicity:
    • Test acute toxicity on Daphnia magna (LC50_{50}) and algae growth inhibition .

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